Cas no 89717-67-9 (4-methoxy-1-methyl-5-nitro-1H-Pyrazole)

4-Methoxy-1-methyl-5-nitro-1H-pyrazole is a nitro-substituted pyrazole derivative with a methoxy functional group at the 4-position and a methyl group at the 1-position. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly as a building block for heterocyclic compounds. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups enhances its utility in regioselective reactions. Its well-defined structure and stability under standard conditions make it suitable for applications in medicinal chemistry, agrochemical development, and material science. The compound is typically characterized by NMR, HPLC, and mass spectrometry to ensure high purity and consistency.
4-methoxy-1-methyl-5-nitro-1H-Pyrazole structure
89717-67-9 structure
Product Name:4-methoxy-1-methyl-5-nitro-1H-Pyrazole
CAS No:89717-67-9
MF:C5H7N3O3
MW:157.127380609512
MDL:MFCD16619833
CID:591741
PubChem ID:13131234
Update Time:2025-06-11

4-methoxy-1-methyl-5-nitro-1H-Pyrazole Chemical and Physical Properties

Names and Identifiers

    • 4-methoxy-1-methyl-5-nitro-1H-Pyrazole
    • 1H-Pyrazole, 4-methoxy-1-methyl-5-nitro-
    • 4-methoxy-1-methyl-5-nitropyrazole
    • 89717-67-9
    • SY225659
    • CS-0184533
    • P18701
    • MFCD16619833
    • AS-81767
    • DTXSID90520828
    • MDL: MFCD16619833
    • Inchi: 1S/C5H7N3O3/c1-7-5(8(9)10)4(11-2)3-6-7/h3H,1-2H3
    • InChI Key: SUIRYQAMUGFFMB-UHFFFAOYSA-N
    • SMILES: O(C)C1C=NN(C)C=1[N+](=O)[O-]

Computed Properties

  • Exact Mass: 157.04874109g/mol
  • Monoisotopic Mass: 157.04874109g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 72.9Ų

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4-methoxy-1-methyl-5-nitro-1H-Pyrazole Suppliers

Amadis Chemical Company Limited
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(CAS:89717-67-9)4-methoxy-1-methyl-5-nitro-1H-Pyrazole
Order Number:A1093522
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:10
Price ($):655.0
Email:sales@amadischem.com

Additional information on 4-methoxy-1-methyl-5-nitro-1H-Pyrazole

Chemical Profile of 4-methoxy-1-methyl-5-nitro-1H-Pyrazole (CAS No. 89717-67-9)

4-methoxy-1-methyl-5-nitro-1H-Pyrazole, identified by its Chemical Abstracts Service (CAS) number 89717-67-9, is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the pyrazole class, a scaffold that is widely recognized for its biological activity and structural versatility. The presence of functional groups such as a methoxy group, a methyl group, and a nitro group imparts unique chemical properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The structural features of 4-methoxy-1-methyl-5-nitro-1H-Pyrazole contribute to its potential applications in various chemical and biological contexts. The nitro group, in particular, is known for its ability to participate in redox reactions and its role as a pharmacophore in drug design. Recent studies have highlighted the importance of nitroaromatic compounds in developing novel therapeutic agents due to their ability to interact with biological targets in multiple ways. For instance, the nitro group can be reduced to an amine, altering the electronic properties of the molecule and potentially influencing its biological activity.

In the realm of drug discovery, 4-methoxy-1-methyl-5-nitro-1H-Pyrazole has been explored as a precursor in the synthesis of bioactive molecules. The methoxy and methyl substituents provide opportunities for further functionalization, allowing chemists to tailor the compound's properties for specific applications. For example, these groups can be used to introduce additional polar or hydrophobic interactions, which are crucial for optimizing drug-like characteristics such as solubility, bioavailability, and target binding affinity.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 4-methoxy-1-methyl-5-nitro-1H-Pyrazole for potential therapeutic use. Machine learning algorithms can predict the biological activity of molecules based on their structural features, accelerating the drug discovery process. This approach has been particularly useful in identifying novel scaffolds that may have therapeutic potential but would be difficult or time-consuming to synthesize through traditional methods.

The pyrazole core itself is a well-documented pharmacophore found in numerous FDA-approved drugs. Its stability under various chemical conditions makes it an attractive scaffold for medicinal chemists. Researchers have leveraged the pyrazole framework to develop compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The nitro-substituted pyrazoles are particularly interesting because they can exhibit both prodrug and active drug characteristics, depending on their metabolic fate.

One area where 4-methoxy-1-methyl-5-nitro-1H-Pyrazole has shown promise is in the development of novel antitumor agents. Pyrazole derivatives have been investigated for their ability to inhibit key enzymes involved in cancer cell proliferation and survival. The nitro group can serve as a site for redox cycling, generating reactive oxygen species that can induce apoptosis in cancer cells. Additionally, the methoxy and methyl groups can be strategically positioned to enhance binding affinity to specific protein targets involved in tumor growth and progression.

The synthesis of 4-methoxy-1-methyl-5-nitro-1H-Pyrazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nitration of pre-existing pyrazole derivatives followed by methylation and methoxylation at appropriate positions. Advances in green chemistry principles have also influenced modern synthetic strategies, emphasizing sustainability and minimizing waste. Catalytic methods have been explored to improve reaction efficiency while reducing hazardous byproducts.

In conclusion, 4-methoxy-1-methyl-5-nitro-1H-Pyrazole (CAS No. 89717-67-9) represents a fascinating compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it a versatile building block for synthesizing novel bioactive molecules. As research continues to uncover new applications for this compound, it is likely that 4-methoxy-1-methyl-5-nitro-1H-Pyrazole will play an increasingly important role in the development of next-generation therapeutic agents.

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Amadis Chemical Company Limited
(CAS:89717-67-9)4-methoxy-1-methyl-5-nitro-1H-Pyrazole
A1093522
Purity:99%
Quantity:1g
Price ($):655.0
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